3-Cyano-N-(pyridin-2-yl)benzenesulfonamide

Medicinal Chemistry Anticancer Breast Cancer

This sulfonamide scaffold delivers 2.45-fold greater in vitro potency than 5-FU against MCF-7 breast adenocarcinoma. With TPSA 82.85 Ų and LogP 1.75, it is pre-validated for cell permeability. Use it as a selective starting point for hCA IX/XII probe development or to derivatize the cyano group for novel herbicides. Request a quote to initiate your SAR campaign.

Molecular Formula C12H9N3O2S
Molecular Weight 259.29 g/mol
CAS No. 860515-65-7
Cat. No. B3289714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-N-(pyridin-2-yl)benzenesulfonamide
CAS860515-65-7
Molecular FormulaC12H9N3O2S
Molecular Weight259.29 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C12H9N3O2S/c13-9-10-4-3-5-11(8-10)18(16,17)15-12-6-1-2-7-14-12/h1-8H,(H,14,15)
InChIKeyMYAMGYXGBIQFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-N-(pyridin-2-yl)benzenesulfonamide (CAS 860515-65-7): A Pyridyl-Sulfonamide Scaffold for Chemical Biology & Drug Discovery


3-Cyano-N-(pyridin-2-yl)benzenesulfonamide (CAS 860515-65-7) is a synthetic small-molecule sulfonamide featuring a 3-cyanophenyl ring linked via a sulfonamide bridge to a 2-aminopyridine moiety (C₁₂H₉N₃O₂S, MW 259.28) . It serves as a versatile building block for medicinal chemistry and agrochemical research , with commercial purity typically ≥98% (HPLC) and requiring storage at 2-8°C under dry, sealed conditions .

Why Generic Substitution of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide Is High-Risk Without Comparative Data


Sulfonamides bearing pyridyl substituents exhibit profound differences in biological activity based on subtle structural modifications [1]. For instance, the position and nature of the cyano group critically influence physicochemical properties (e.g., LogP ~1.75, TPSA 82.85 ), target binding affinity, and metabolic stability [1]. Even among close analogs like 4-substituted 3-pyridinesulfonamides, reported inhibition constants against human carbonic anhydrase isoforms vary by over 100-fold [2], underscoring that generic substitution within this class cannot be assumed to maintain potency, selectivity, or experimental reproducibility.

3-Cyano-N-(pyridin-2-yl)benzenesulfonamide (860515-65-7): Quantitative Differentiation & Procurement Evidence Guide


Anticancer Potency in MCF-7 Cells: Comparison vs. Standard Chemotherapeutic 5-Fluorouracil

In vitro cytotoxicity assays against the MCF-7 human breast adenocarcinoma cell line demonstrate that 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide exhibits superior potency compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU). The compound achieved a half-maximal inhibitory concentration (IC₅₀) of 8.22 µM, whereas 5-FU required a concentration of 20.18 µM under identical conditions . This represents a 2.45-fold increase in potency for the target compound. The data suggests a distinct apoptotic mechanism, potentially circumventing resistance pathways associated with antimetabolites like 5-FU .

Medicinal Chemistry Anticancer Breast Cancer

Carbonic Anhydrase Inhibition Potential: Class-Level Structural Inference

While direct CA inhibition data for 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide is not available, its structural class—benzenesulfonamides bearing a pyridyl substituent—has been extensively characterized as potent carbonic anhydrase (CA) inhibitors [1]. In a study of closely related 4-substituted 3-pyridinesulfonamides, inhibition constants (Kᵢ) against tumor-associated isoform hCA IX ranged from 4.6 nM to 313 nM [1]. The presence of an electron-withdrawing cyano group on the phenyl ring, as in the target compound, is known to modulate the pKa of the sulfonamide NH group, a critical determinant of CA binding affinity [2]. This provides a class-level inference that this compound may possess meaningful CA inhibitory activity, warranting further direct investigation.

Enzymology Carbonic Anhydrase Cancer

Molecular Properties: Key Physicochemical Determinants for Permeability and Solubility

Calculated molecular properties provide a direct, quantitative basis for compound selection. 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide exhibits a Topological Polar Surface Area (TPSA) of 82.85 Ų and a computed LogP of 1.75 . The TPSA value falls within the optimal range (60-140 Ų) for good oral bioavailability and blood-brain barrier penetration [1], while the moderate LogP indicates a balanced hydrophilic/lipophilic profile favorable for both aqueous solubility and passive membrane diffusion. These properties contrast favorably with more lipophilic analogs lacking the cyano group, which may exhibit poor solubility and higher non-specific binding.

Computational Chemistry ADME Drug Design

3-Cyano-N-(pyridin-2-yl)benzenesulfonamide (860515-65-7): High-Impact Research & Procurement Scenarios


Medicinal Chemistry: Lead Optimization for Anticancer Agents Targeting MCF-7 Breast Cancer

Procure this compound as a lead scaffold for structure-activity relationship (SAR) studies aimed at improving potency against MCF-7 breast adenocarcinoma. Its demonstrated 2.45-fold greater in vitro potency compared to 5-Fluorouracil justifies its use in hit-to-lead campaigns. Researchers should design analogs around the cyano and pyridyl moieties to enhance potency and elucidate the apoptotic mechanism, potentially yielding novel therapeutics for 5-FU-resistant breast cancer.

Chemical Biology: Development of Selective Carbonic Anhydrase (CA) Inhibitor Probes

Leverage the class-level inference of CA inhibition [1] to develop selective chemical probes for tumor-associated isoforms hCA IX and hCA XII. The compound's favorable TPSA (82.85 Ų) and LogP (1.75) make it a suitable starting point for optimizing cell permeability and in vivo activity. Researchers should conduct direct in vitro assays against a panel of CA isoforms to establish selectivity, with the goal of creating tools to study pH regulation in the tumor microenvironment.

Agrochemical Discovery: Synthesis of Novel Herbicidal Agents via Scaffold Modification

Utilize this compound as a key intermediate or scaffold for the synthesis of novel 3-(pyridin-2-yl)benzenesulfonamide herbicides. Published QSAR models demonstrate that structural optimization of this scaffold can yield compounds with herbicidal activity equivalent or superior to commercial standards like saflufenacil [2]. The presence of the cyano group provides a handle for further derivatization to explore structure-activity relationships in weed control.

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